

Introduction: The Strategic Value of a Polysubstituted Pyridine Core

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *4-Bromo-2-chloro-6-methoxypyridine*

CAS No.: 1196152-02-9

Cat. No.: B1376987

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In the landscape of modern medicinal chemistry and materials science, polysubstituted heterocyclic scaffolds are indispensable building blocks. Among these, the pyridine ring is a privileged structure, forming the core of numerous approved pharmaceuticals. The compound **4-Bromo-2-chloro-6-methoxypyridine** (CAS No: 1196152-02-9) emerges as a highly versatile and strategic intermediate for drug development professionals. Its unique arrangement of three distinct functional groups—a methoxy moiety, a chloro substituent, and a bromo substituent—on a pyridine core provides a rich platform for controlled, sequential chemical modifications.

The methoxy group, as an electron-donating group, influences the pyridine ring's electronic properties and can impact metabolic stability and binding interactions of derivative molecules. [1] The two halogen atoms, bromine and chlorine, serve as orthogonal reactive handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds is the cornerstone of this molecule's utility, allowing for selective, stepwise elaboration of the pyridine scaffold.[2][3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive review of **4-Bromo-2-chloro-6-methoxypyridine**. We will delve into its physicochemical properties, explore plausible and efficient synthetic routes based on established methodologies for analogous structures, dissect its chemoselective reactivity profile, and discuss its applications as a key building block in the synthesis of complex, high-value molecules.

Physicochemical and Safety Profile

A thorough understanding of a chemical's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Properties Summary

The key physicochemical properties of **4-Bromo-2-chloro-6-methoxypyridine** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	1196152-02-9	[4]
Molecular Formula	C ₆ H ₅ BrClNO	[4]
Molecular Weight	222.47 g/mol	[4]
IUPAC Name	4-bromo-2-chloro-6-methoxypyridine	[4]
Physical Form	Solid	[4]
Boiling Point	240.9 ± 35.0 °C at 760 mmHg	[4]
Storage Temperature	4°C	[4]
SMILES	<chem>COC1=CC(=CC(=N1)Cl)Br</chem>	[5]
InChI Key	YLNPSMOZSNHBDO-UHFFFAOYSA-N	[4]

Safety and Handling

4-Bromo-2-chloro-6-methoxypyridine is classified as harmful and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6]

- Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[7]

- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[7]

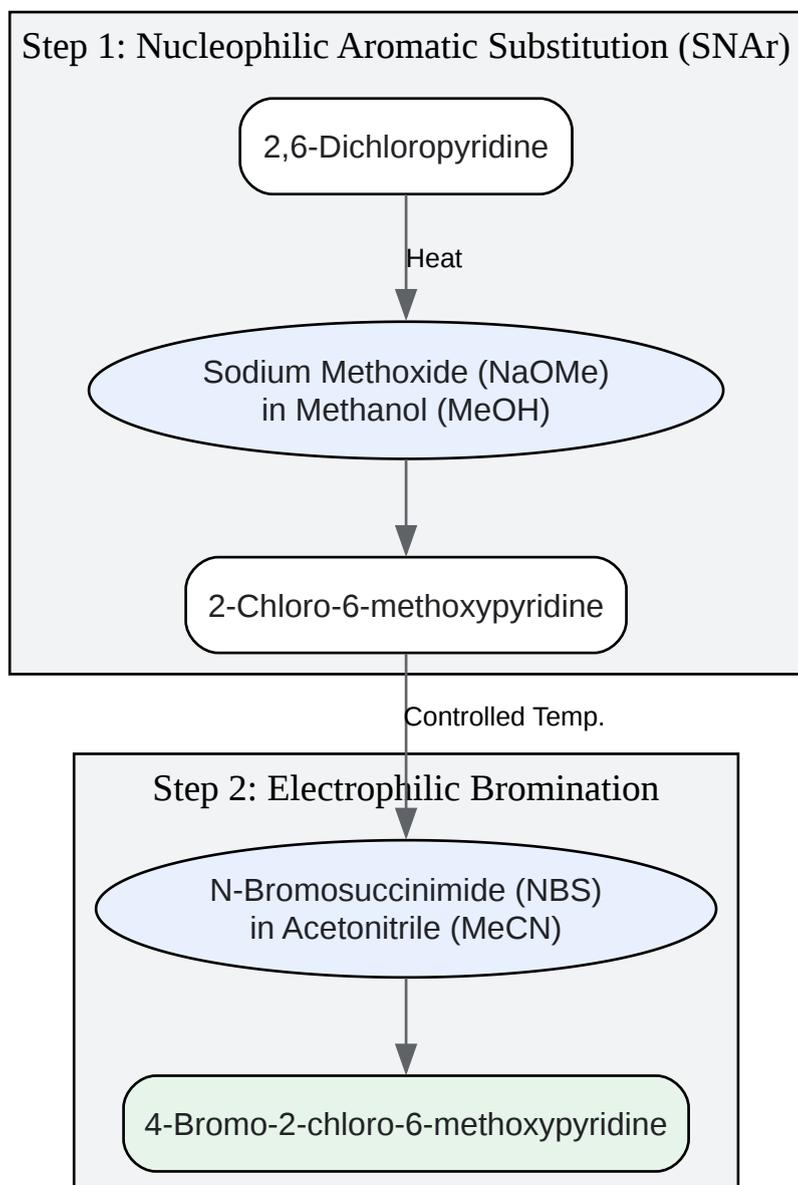
Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

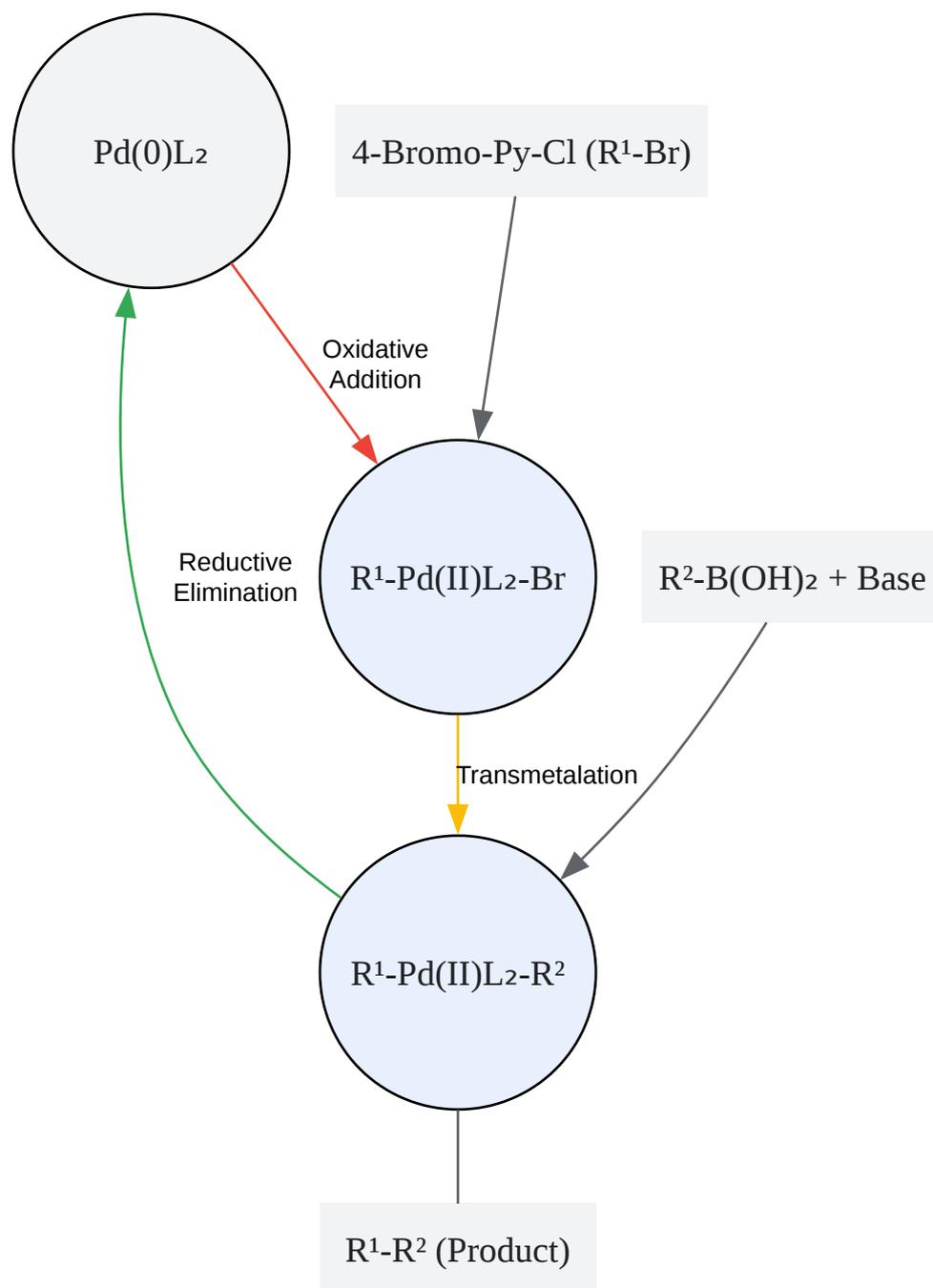
Synthesis of the Scaffold: A Plausible Methodological Approach

While specific literature detailing the synthesis of **4-Bromo-2-chloro-6-methoxypyridine** is not readily available, a robust synthetic strategy can be designed based on well-established transformations of pyridine derivatives. A logical and efficient pathway would likely start from a more common precursor, such as 2,6-dichloropyridine, and proceed through sequential functionalization.

Proposed Synthetic Workflow

The following diagram illustrates a plausible two-step synthesis starting from 2,6-dichloropyridine. This approach leverages the principles of nucleophilic aromatic substitution (S_NAr) followed by regioselective bromination.





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- To cite this document: BenchChem. [Introduction: The Strategic Value of a Polysubstituted Pyridine Core]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1376987#4-bromo-2-chloro-6-methoxypyridine-literature-review\]](https://www.benchchem.com/product/b1376987#4-bromo-2-chloro-6-methoxypyridine-literature-review)

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